Dimethoxy(propyl)silyl acrylate
CAS No.:
Cat. No.: VC15969193
Molecular Formula: C8H16O4Si
Molecular Weight: 204.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16O4Si |
|---|---|
| Molecular Weight | 204.30 g/mol |
| IUPAC Name | [dimethoxy(propyl)silyl] prop-2-enoate |
| Standard InChI | InChI=1S/C8H16O4Si/c1-5-7-13(10-3,11-4)12-8(9)6-2/h6H,2,5,7H2,1,3-4H3 |
| Standard InChI Key | CMQBKVKRQHUNTN-UHFFFAOYSA-N |
| Canonical SMILES | CCC[Si](OC)(OC)OC(=O)C=C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Dimethoxy(propyl)silyl acrylate features a propyl spacer bridging a silicon atom and an acrylate group. The silicon center is bonded to two methoxy groups () and a methyl group, while the acrylate moiety () provides polymerization capability. This structure is represented as:
The propyl chain () ensures flexibility, facilitating interactions with both hydrophilic (e.g., glass, metals) and hydrophobic (e.g., polymers) surfaces .
Nomenclature and CAS Registry
The compound is interchangeably referred to as:
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3-(Dimethoxy(methyl)silyl)propyl acrylate
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Dimethoxy(propyl)silyl acrylate
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Acrylate-functional silane
Its primary CAS Registry Number is 13732-00-8 . A conflicting CAS number (1810070-19-9) appears in discontinued product listings , likely due to regional nomenclature variations or database errors.
Synthesis and Manufacturing
Industrial Synthesis Routes
The synthesis typically involves a two-step process:
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Silane Precursor Preparation: Dimethoxymethylsilane () is reacted with allyl alcohol () under acid catalysis to form 3-(dimethoxy(methyl)silyl)propanol.
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Acrylation: The intermediate undergoes esterification with acryloyl chloride () in the presence of a base (e.g., triethylamine) to yield the final product.
Reaction Scheme:
Purification and Yield Optimization
Post-synthesis purification employs fractional distillation under reduced pressure (20–30 mmHg) to isolate the compound at ≥95% purity. Industrial yields range from 70–85%, depending on reaction temperature (40–60°C) and catalyst selection .
Physical and Chemical Properties
Thermodynamic and Spectroscopic Data
The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves readily in toluene, THF, and dichloromethane .
Stability and Decomposition
Hydrolysis of the methoxy groups occurs in humid environments, forming silanol () intermediates that condense into siloxane networks () . This reactivity necessitates anhydrous storage and nitrogen blanketing during handling .
Reactivity and Mechanism of Action
Dual-Functional Reactivity
The compound’s utility stems from two concurrent reactions:
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Acrylate Polymerization: The vinyl group () undergoes radical or ionic polymerization, forming polyacrylate chains.
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Silane Hydrolysis: Methoxy groups hydrolyze to silanols, which condense with hydroxylated surfaces (e.g., glass, metals):
This dual mechanism creates covalent bonds between polymers and substrates, enhancing composite durability .
Applications in Materials Science
Adhesives and Sealants
In epoxy-based adhesives, the compound improves wet strength by 40–60% when added at 1–2 wt% . It mitigates delamination in humid environments by forming hydrolytically stable siloxane bonds.
Surface Modification of Nanoparticles
Silica nanoparticles functionalized with dimethoxy(propyl)silyl acrylate exhibit uniform dispersion in poly(methyl methacrylate) matrices, increasing tensile strength by 30% compared to unmodified composites .
Biomedical Coatings
The compound’s low cytotoxicity (IC₅₀ > 500 µM) enables its use in drug-eluting stents. Acrylate groups facilitate UV-curable coatings, while silanol bonds enhance adhesion to stainless steel.
Recent Research and Developments
RAFT Polymerization Applications
A 2025 study demonstrated that dimethoxy(propyl)silyl acrylate-anchored RAFT agents on silica nanoparticles achieved a grafting density of 0.45 chains/nm²—35% higher than trimethoxysilane analogs . This advancement highlights its superiority in surface-initiated polymerizations.
Sustainable Synthesis Routes
Microwave-assisted synthesis reduced reaction times from 12 hours to 90 minutes while maintaining yields >80%, offering energy-efficient production scaling.
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